
Glycopyrrolate Bromide-d3 (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycopyrrolate Bromide-d3 (Mixture of Diastereomers): is a deuterium-labeled analogue of Glycopyrrolate Bromide. It is a pharmaceutical compound primarily used in metabolic research, environmental studies, and clinical diagnostics. The compound is known for its application in the treatment of respiratory complaints due to its properties as a PDE IV inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycopyrrolate Bromide-d3 involves the incorporation of deuterium atoms into the Glycopyrrolate Bromide structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of deuterated reagents to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of Glycopyrrolate Bromide-d3 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis, purification, and characterization using advanced techniques such as chromatography and spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions: Glycopyrrolate Bromide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives of Glycopyrrolate Bromide-d3.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Glycopyrrolate Bromide-d3 is used as a reference standard in analytical studies to understand the behavior of deuterium-labeled compounds.
Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme interactions due to its labeled nature, which allows for precise tracking in biological systems.
Medicine: Medically, Glycopyrrolate Bromide-d3 is investigated for its potential therapeutic effects, particularly in respiratory diseases. Its role as a PDE IV inhibitor makes it a candidate for treating conditions like chronic obstructive pulmonary disease (COPD).
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and in environmental studies to monitor the fate of deuterium-labeled substances.
Wirkmechanismus
Glycopyrrolate Bromide-d3 exerts its effects by inhibiting phosphodiesterase IV (PDE IV), an enzyme involved in the breakdown of cyclic AMP (cAMP). By inhibiting PDE IV, the compound increases the levels of cAMP, leading to relaxation of smooth muscles in the respiratory tract and reduction of inflammation. The molecular targets include PDE IV enzymes, and the pathways involved are related to cAMP signaling.
Vergleich Mit ähnlichen Verbindungen
Glycopyrrolate Bromide: The non-deuterated analogue used for similar applications.
Ipratropium Bromide: Another anticholinergic agent used in respiratory treatments.
Tiotropium Bromide: A long-acting anticholinergic used in the management of COPD.
Uniqueness: Glycopyrrolate Bromide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace the compound in complex biological systems.
Eigenschaften
Molekularformel |
C19H28BrNO3 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
[1-methyl-1-(trideuteriomethyl)pyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/i1D3; |
InChI-Schlüssel |
VPNYRYCIDCJBOM-NIIDSAIPSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Kanonische SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




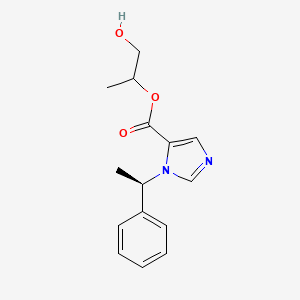

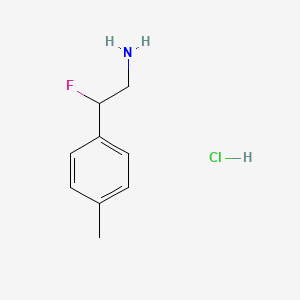
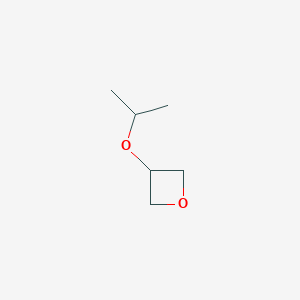
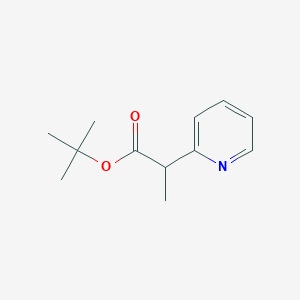
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
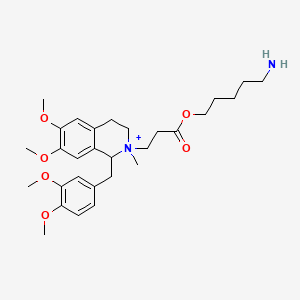
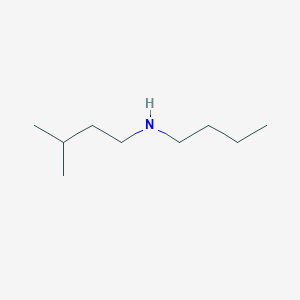
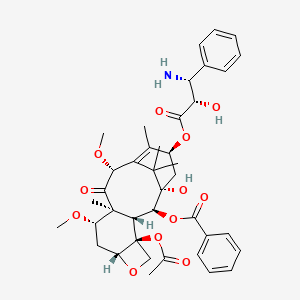
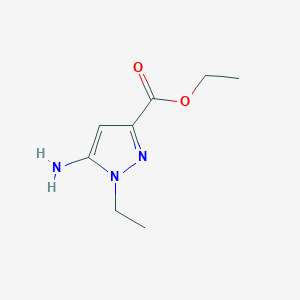
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

